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Compound of Interest

Compound Name: Quetiapine Fumarate

Cat. No.: B001145

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of
schizophrenia and bipolar disorder. Accurate and reliable analytical methods are crucial for the
quality control of Quetiapine Fumarate in bulk drug and pharmaceutical dosage forms. This
application note provides a comprehensive overview and detailed protocols for the validation of
a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of
Quetiapine Fumarate. The validation parameters discussed are in accordance with the
International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Principle of the Method

UV-Visible spectrophotometry is based on the principle that many organic molecules absorb
ultraviolet or visible light, and the amount of light absorbed is proportional to the concentration
of the substance in solution (Beer-Lambert law).[4] Quetiapine Fumarate exhibits a distinct UV
absorption spectrum that can be utilized for its quantitative determination. The wavelength of
maximum absorbance (Amax) is identified and used for quantification to ensure maximum
sensitivity and minimize interference.

Experimental Protocols
Instrumentation and Reagents
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e Instrument: A double beam UV-Visible spectrophotometer with a 1 cm quartz cell.

e Reagents and Solvents: Quetiapine Fumarate reference standard, methanol (AR grade),
0.1 N Hydrochloric acid, Ethanol (AR grade), and distilled water.

Preparation of Standard Stock Solution

A standard stock solution of Quetiapine Fumarate is prepared by accurately weighing 50 mg
of the reference standard and dissolving it in a 50 mL volumetric flask with a suitable solvent
(e.g., methanol, 0.1 N HCI, or Ethanol:Water 50:50) to obtain a concentration of 1000 pg/mL.[5]
[6] Subsequent dilutions are made from this stock solution to prepare working standard
solutions.

Determination of Wavelength of Maximum Absorbance
(Amax)

A dilute solution of Quetiapine Fumarate (e.g., 20 pg/mL) is prepared in the chosen solvent.
The solution is scanned in the UV range of 200-400 nm against a solvent blank. The
wavelength at which the maximum absorbance is observed is recorded as the Amax.[6][7]

Method Validation Parameters

The developed analytical method must be validated to ensure its suitability for its intended
purpose.[1][4] The following parameters should be evaluated:

Linearity demonstrates the direct proportionality between the absorbance and the
concentration of the analyte.

» Protocol: Prepare a series of at least five concentrations of Quetiapine Fumarate from the
standard stock solution.[3] Measure the absorbance of each solution at the determined Amax
against the solvent blank. Plot a calibration curve of absorbance versus concentration and
determine the correlation coefficient (R2).[6][7]

Accuracy is the closeness of the test results to the true value and is typically determined by
recovery studies.
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» Protocol: To a pre-analyzed sample solution, add a known amount of standard drug at three
different levels (e.g., 80%, 100%, and 120% of the sample concentration).[8] Analyze the
samples and calculate the percentage recovery. The acceptance criteria for recovery are
typically between 98% and 102%.[9]

Precision expresses the closeness of agreement between a series of measurements obtained
from multiple samplings of the same homogeneous sample under the prescribed conditions. It
is evaluated at two levels: repeatability and intermediate precision.

o Repeatability (Intra-day Precision): Analyze a minimum of three different concentrations of
the drug on the same day at different time intervals.[6]

» Intermediate Precision (Inter-day Precision): Analyze the same concentrations on different
days, or by different analysts, or using different instruments.

» Calculation: The precision is expressed as the Relative Standard Deviation (%RSD). A
%RSD of not more than 2% is generally considered acceptable.[1][4][6]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily
guantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be
quantitatively determined with suitable precision and accuracy.

e Protocol: LOD and LOQ can be calculated based on the standard deviation of the response
and the slope of the calibration curve using the following formulae as per ICH guidelines:[2]

8]
o LOD=33x(a/9S)
o LOQ=10x(c/S)

o Where o is the standard deviation of the y-intercepts of regression lines and S is the slope
of the calibration curve.

Robustness is the measure of a method's capacity to remain unaffected by small, but
deliberate variations in method parameters.
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e Protocol: Introduce small changes in the analytical method, such as a slight variation in the

wavelength of analysis (x2 nm) or temperature.[4][7] Analyze the samples under these

modified conditions and evaluate the impact on the results.

Data Presentation

The quantitative data from various studies on the UV spectrophotometric analysis of

Quetiapine Fumarate are summarized in the tables below for easy comparison.

Table 1: Linearity and Range of Different UV Spectrophotometric Methods for Quetiapine

Fumarate
Solvent Wavelength Linearity Correlation
o Reference

System (Amax) Range (ug/mL) Coefficient (R?)
Methanol 264.8 nm 10-50 0.9986 [7]
0.1 N HCI 254.76 nm 10 - 30 Not Specified [5]
Ethanol:Water

295 nm 5-50 0.999 [6]
(50:50)
0.1 N HCI 209 nm 1.25-12.50 Not Specified [8]
Methanol 208 nm 1.25-12.50 Not Specified [8]
Ethanol 207 nm 1-5 0.998 [10]
Methanol:Water

290 nm 15.99 - 24.09 0.9997

(50:50)

Table 2: Accuracy (Recovery Study) Data for Quetiapine Fumarate Analysis
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Amount Added

Method (%) % Recovery %RSD Reference
0

UV in Methanol Not Specified 96.4% (Assay) Not Specified [7]
Derivative UV in

Not Specified ~100% 0.16 - 0.20 [5]
0.1 N HCI
UVin

Not Specified 98 - 102% Not Specified [6]
Ethanol:Water
UVin 0.1 N HCI

50, 100, 150 101.50 - 108.25  <1.12 [8]
& Methanol
UV in Ethanol Not Specified 99.34 - 100.11 0.39 [10]
UVin N N

Not Specified 99.77 - 100.41% Not Specified
Methanol:Water

Table 3: Precision Data for Quetiapine Fumarate Analysis
Method Intra-day %RSD Inter-day %RSD Reference
UV in Ethanol:Water < 2% < 2% [6]
UVin 0.1 N HCI &
< 2.50% < 2.50% [8]
Methanol
UV in Ethanol Not Specified Not Specified [10]
Table 4: LOD and LOQ Data for Quetiapine Fumarate Analysis

Method LOD (pg/mL) LOQ (pg/mL) Reference
UV in Methanol 0.561 1.47 [7]
UV in Ethanol:Water 0.552 1.6728 [6]
RP-HPLC 0.072 0.24 [11]
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Caption: Experimental workflow for UV spectrophotometric method validation.
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Caption: Interrelationship of analytical method validation parameters.

Conclusion

The UV spectrophotometric method for the determination of Quetiapine Fumarate is simple,
accurate, precise, and cost-effective. The validation data presented in this application note,
compiled from various studies, demonstrates that the method is suitable for routine quality
control analysis of Quetiapine Fumarate in bulk and pharmaceutical formulations. The
provided protocols can be adapted and implemented in any analytical laboratory. It is essential
to perform a complete method validation before its routine use to ensure the reliability of the
generated data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b001145#analytical-method-validation-for-quetiapine-
fumarate-using-uv-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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